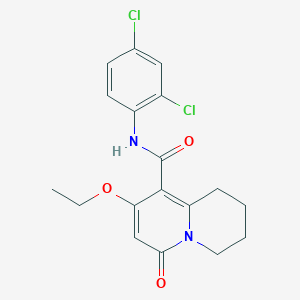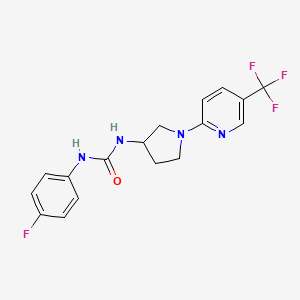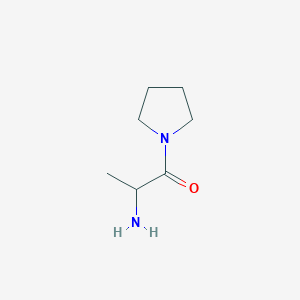![molecular formula C19H22ClN3O5S2 B2727135 ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923402-87-3](/img/structure/B2727135.png)
ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chlorophenylsulfonyl group, a butanamido group, and a dihydrothiazolo[5,4-c]pyridine group, all attached to an ethyl carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydrothiazolo[5,4-c]pyridine ring and the attachment of the chlorophenylsulfonyl and butanamido groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central ethyl carboxylate. The exact structure would depend on the specific synthetic route used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorophenylsulfonyl group might undergo reactions with nucleophiles, and the dihydrothiazolo[5,4-c]pyridine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis Strategies and Chemical Properties
Researchers have developed methods for synthesizing a broad range of heterocyclic compounds that exhibit promising biological activities. For instance, the synthesis and biological activity of a series of new thieno[2,3-d]pyrimidines have been explored, highlighting the potential of these compounds in inhibiting the growth of various plants and grass species at low dosages, which indicates their herbicidal activity (Tao Wang et al., 2010). This synthesis route involves reacting specific precursors to yield novel compounds with distinct structures and verified through spectroscopy and elemental analysis.
Biological Applications
Several studies have demonstrated the antibacterial properties of novel heterocyclic compounds containing a sulfonamido moiety. These compounds were synthesized through reactions involving various active methylene compounds, producing derivatives that exhibited significant antibacterial activity against certain strains (M. E. Azab et al., 2013). This suggests the potential for developing new antibacterial agents based on these chemical structures.
Molecular Structure Analysis
The synthesis and molecular structure of potent broad-spectrum antibacterial agents, such as isothiazoloquinolones, have been reported, demonstrating the utility of these compounds against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). The reported synthesis method is chromatography-free and suitable for large-scale production, highlighting the practical aspects of synthesizing complex molecules for pharmaceutical applications (A. Hashimoto et al., 2007).
Antioxidant Properties
Research into dihydropyridine analogs has shown that these compounds can act as potent antioxidants, with some derivatives exhibiting significant metal chelating activities. These findings are crucial for developing treatments for diseases associated with oxidative stress. The studies also involved comprehensive molecular docking and ADMET property analysis, indicating the compounds' potential as therapeutic agents (S. M. Sudhana et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-2-28-19(25)23-10-9-15-16(12-23)29-18(21-15)22-17(24)4-3-11-30(26,27)14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKOASFGYJZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2727056.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2727060.png)


![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2727065.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2727068.png)
![methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2727069.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2727071.png)
![3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolan-4-one](/img/structure/B2727072.png)
